SE 175
SE 175
SE 175 is an organic nitrate compound of the same general class as nitroglycerin. These nitrate compounds can act as NO-donors in vivo following reductive transformation of the nitrate group to nitric oxide. The nitroxyacylated thiosalicylates, such as SE 175, were developed in an effort to facilitate this reductive process and accelerate the release of NO. SE 175 is stable in buffer or saline solution. In the intact rat, it stimulates endothelial soluble guanylate cyclase and induces aortic vasorelaxation with an EC50 of 20 µM, which is intermediate in potency between nitroglycerine and isosorbide dinitrate.
Brand Name:
Vulcanchem
CAS No.:
258278-64-7
VCID:
VC0005435
InChI:
InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3
SMILES:
COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-]
Molecular Formula:
C16H13NO6S
Molecular Weight:
347.3 g/mol
SE 175
CAS No.: 258278-64-7
Cat. No.: VC0005435
Molecular Formula: C16H13NO6S
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | SE 175 is an organic nitrate compound of the same general class as nitroglycerin. These nitrate compounds can act as NO-donors in vivo following reductive transformation of the nitrate group to nitric oxide. The nitroxyacylated thiosalicylates, such as SE 175, were developed in an effort to facilitate this reductive process and accelerate the release of NO. SE 175 is stable in buffer or saline solution. In the intact rat, it stimulates endothelial soluble guanylate cyclase and induces aortic vasorelaxation with an EC50 of 20 µM, which is intermediate in potency between nitroglycerine and isosorbide dinitrate. |
|---|---|
| CAS No. | 258278-64-7 |
| Molecular Formula | C16H13NO6S |
| Molecular Weight | 347.3 g/mol |
| IUPAC Name | methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate |
| Standard InChI | InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 |
| Standard InChI Key | JDIVRBDMTYQVOK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] |
| Appearance | Assay:≥97%A crystalline solid |
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